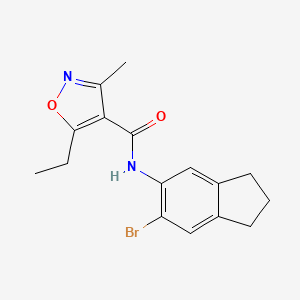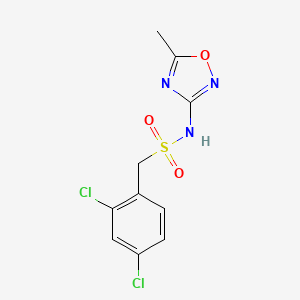![molecular formula C13H15FN2O2S B7679537 5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole](/img/structure/B7679537.png)
5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole, also known as FMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FMMP belongs to the class of pyrazole derivatives and has been extensively studied for its pharmacological properties.
Applications De Recherche Scientifique
5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been reported to have anticancer effects by inducing apoptosis in cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mécanisme D'action
5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole exerts its pharmacological effects by inhibiting the activity of specific enzymes, including cyclooxygenase-2 (COX-2) and monoamine oxidase (MAO). COX-2 is an enzyme that plays a crucial role in the production of pro-inflammatory cytokines, while MAO is an enzyme that catalyzes the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting the activity of these enzymes, this compound can reduce inflammation and improve neurotransmitter function.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vivo studies have demonstrated that this compound can improve cognitive function and reduce the symptoms of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole has several advantages for lab experiments, including its high purity and stability. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, this compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the study of 5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole. One potential area of research is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of neurological disorders. Furthermore, the safety and toxicity of this compound need to be thoroughly evaluated to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its pharmacological properties, including its anti-inflammatory and anticancer effects. Additionally, this compound has been investigated for its potential use in the treatment of neurological disorders. While this compound has several advantages for lab experiments, further studies are needed to evaluate its safety and potential for clinical use.
Méthodes De Synthèse
The synthesis of 5-[(4-Fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole involves the reaction of 4-fluoro-2-methylbenzyl chloride with sodium methyl sulfinylmethylide, followed by the reaction with 1-methyl-1H-pyrazol-5-amine. This process results in the formation of this compound as a white crystalline solid with a high purity.
Propriétés
IUPAC Name |
5-[(4-fluoro-2-methylphenyl)methylsulfonylmethyl]-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O2S/c1-10-7-12(14)4-3-11(10)8-19(17,18)9-13-5-6-15-16(13)2/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVMXZOJXIBDML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CS(=O)(=O)CC2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(5-Methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole](/img/structure/B7679479.png)

![N-(2-methylpropyl)-3-[(2-methylpyrazol-3-yl)methylsulfonylmethyl]benzamide](/img/structure/B7679491.png)
![1-Ethyl-4-[2-(3-methoxyphenoxy)ethoxy]pyrazole](/img/structure/B7679499.png)

![2-(5-Bromofuran-2-yl)-5-[(1-ethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7679508.png)

![3-Ethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]imidazolidin-4-one](/img/structure/B7679512.png)
![2-methoxy-5-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]benzenesulfonamide](/img/structure/B7679524.png)
![2-Methyl-4-[(5-methyl-4-propyl-1,2,4-triazol-3-yl)sulfonylmethyl]-1,3-thiazole](/img/structure/B7679532.png)
![N-[4-(difluoromethoxy)-3-(trifluoromethyl)phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7679545.png)
![N-[1-(1,3-dioxolan-2-ylmethyl)pyrazol-4-yl]-2,2-dimethylpropanamide](/img/structure/B7679552.png)
![N-[(5-chlorothiophen-2-yl)methyl]-2-(1-ethylpyrazol-4-yl)oxy-N-methylacetamide](/img/structure/B7679564.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-5,6-dimethylbenzimidazole](/img/structure/B7679566.png)
